(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15592951
InChI: InChI=1S/C23H21N3O3S/c1-2-3-13-29-19-12-8-7-11-17(19)15-20-22(28)26-23(30-20)24-21(27)18(25-26)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3/b20-15+
SMILES:
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol

(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

CAS No.:

Cat. No.: VC15592951

Molecular Formula: C23H21N3O3S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione -

Specification

Molecular Formula C23H21N3O3S
Molecular Weight 419.5 g/mol
IUPAC Name (2E)-6-benzyl-2-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C23H21N3O3S/c1-2-3-13-29-19-12-8-7-11-17(19)15-20-22(28)26-23(30-20)24-21(27)18(25-26)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3/b20-15+
Standard InChI Key MVASNONONMJORK-HMMYKYKNSA-N
Isomeric SMILES CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Canonical SMILES CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Introduction

(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione is a complex heterocyclic organic compound that incorporates both thiazole and triazine rings into its structure. This compound is of significant interest in medicinal chemistry due to its potential diverse biological activities. The presence of multiple functional groups, including the thiazole and triazine moieties, contributes to its chemical reactivity and potential pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione involves multi-step organic reactions. Common approaches include condensation reactions and various functional group transformations to achieve the desired structure. The thiazole and triazine rings can participate in nucleophilic substitutions and electrophilic additions, while the benzyl and butoxybenzylidene substituents can engage in electrophilic aromatic substitution reactions.

Biological Activities and Potential Applications

Compounds with similar structures to (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione have been studied for their diverse biological activities, including antimicrobial and anticancer properties. The specific biological activity of this compound would require targeted experimental studies to establish its efficacy and mechanism of action.

CompoundBiological Activity
Thiazolo-triazine derivativesAntimicrobial, anticancer
PhenstatinMicrotubule destabilizer
PodophyllotoxinAntitumor agent

Research and Future Directions

Further research is needed to fully elucidate the biological mechanisms and potential applications of (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione. Interaction studies with biological macromolecules such as proteins and nucleic acids are crucial for understanding its pharmacodynamics and pharmacokinetics. Techniques like spectroscopy (IR and NMR) are often used to assess purity and structural integrity.

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